molecular formula C21H20O6 B2463790 Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300733-39-5

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2463790
CAS No.: 300733-39-5
M. Wt: 368.385
InChI Key: YLDNQLOKYORWBJ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran class. This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a benzofuran core. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where the benzofuran derivative reacts with ethyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Ethoxy Group: The ethoxy group is added through an etherification reaction, typically involving the reaction of the benzofuran ester with ethyl bromoacetate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

    Ethyl 2-phenyl-1-benzofuran-3-carboxylate: Lacks the ethoxy group, leading to different chemical reactivity and biological activity.

    Methyl 5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

    Ethyl 5-(2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate: Lacks the ethoxy group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-3-24-18(22)13-26-15-10-11-17-16(12-15)19(21(23)25-4-2)20(27-17)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDNQLOKYORWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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